molecular formula C20H23N7O2 B2721812 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)ethanone CAS No. 1795419-83-8

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)ethanone

Cat. No. B2721812
CAS RN: 1795419-83-8
M. Wt: 393.451
InChI Key: BSMDYDVTJPLOLH-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)ethanone is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
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Scientific Research Applications

Herbicide Development

Research into pyridazinone derivatives, such as those related to the compound , has shown their effectiveness as herbicides. These compounds interfere with photosynthesis and chloroplast development in plants, making them potent phytotoxic agents. The chemical modifications on the pyridazinone structure can lead to new experimental herbicides with improved properties, including resistance to metabolic detoxification in plants (Hilton et al., 1969).

Antimicrobial and Antioxidant Activities

Novel pyridine and fused pyridine derivatives, synthesized from related compounds, have shown antimicrobial and antioxidant activities. These activities are essential in the development of new therapeutic agents, highlighting the potential of such compounds in treating microbial infections and preventing oxidative stress-related diseases (Flefel et al., 2018).

Genotoxicity Mitigation in Drug Development

The compound's structural analogs have been studied for their genotoxic effects, particularly in the context of developing non-genotoxic therapeutic agents. By understanding the bioactivation pathways that lead to genotoxicity, researchers can modify the chemical structure to retain therapeutic potency while eliminating or reducing genotoxic risks (Gunduz et al., 2018).

Synthesis of Hybrid Derivatives

The synthesis of hybrid derivatives combining different pharmacophoric elements, such as triazolopyridine, pyridotriazine, and pyrazole, demonstrates the compound's utility in creating diverse molecular entities. These entities could have varied biological activities, potentially leading to the development of novel drugs with multiple therapeutic effects (Abdel‐Aziz et al., 2008).

Enzyme Inhibition for Disease Treatment

Compounds structurally related to 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)ethanone have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Inhibiting these enzymes can be beneficial in treating diseases like Alzheimer's, Parkinson's, and various pigmentation disorders, showcasing the therapeutic potential of these compounds (Lolak et al., 2020).

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-15-4-3-5-17(16(15)2)29-12-20(28)26-10-8-25(9-11-26)18-6-7-19(24-23-18)27-14-21-13-22-27/h3-7,13-14H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMDYDVTJPLOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)ethanone

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